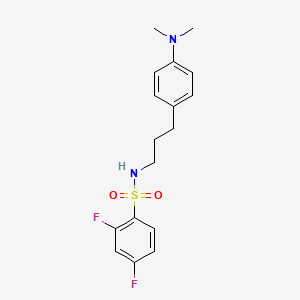

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O2S/c1-21(2)15-8-5-13(6-9-15)4-3-11-20-24(22,23)17-10-7-14(18)12-16(17)19/h5-10,12,20H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNVSAQJBUJDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable alkylating agent to form the intermediate 3-(4-(dimethylamino)phenyl)propylamine.

Sulfonamide Formation: The intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified sulfonamide derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The target compound’s logP is estimated to be ~2.5–3.0, intermediate between the more polar pyrimidine-sulfonamide (logP ~1.8–2.2 ) and the highly lipophilic propenamide derivative (logP ~4.0 ).

- Solubility: The 2,4-difluoro substitution reduces aqueous solubility compared to non-fluorinated sulfonamides but improves membrane permeability. In contrast, the dihydroxybutyl group in the pyrrole-carboxamide derivative enhances solubility but limits blood-brain barrier penetration.

- Metabolic Stability: The dimethylamino group in the target compound may undergo N-demethylation, a common metabolic pathway, whereas the propenamide backbone in is less susceptible to oxidative metabolism.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzene moiety, with a dimethylamino-substituted phenyl group linked via a propyl chain. This unique structure contributes to its biological activity.

Molecular Formula

- Molecular Formula: C15H18F2N2O2S

- Molecular Weight: 332.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The dimethylamino group enhances binding affinity through hydrogen bonding, while the difluorobenzene moiety increases metabolic stability.

Pharmacological Effects

-

Antitumor Activity:

- Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Properties:

- The compound has been investigated for its ability to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in chronic inflammatory diseases.

-

Neuroprotective Effects:

- Preliminary studies show that it may protect neuronal cells from oxidative stress-induced death, indicating possible applications in neurodegenerative disorders.

Case Studies

-

Cytotoxicity Assays:

- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM .

- Inflammation Model:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 = 8 µM on MCF-7 cells | |

| Anti-inflammatory | Reduced paw edema in mice | |

| Neuroprotective | Suppressed oxidative stress-induced cell death |

Table 2: Comparison with Similar Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|

| This compound | Yes (IC50 = 8 µM) | Yes | Yes |

| N-(3-(4-(dimethylamino)phenyl)propyl)-benzamide | Moderate | No | No |

| N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzenesulfonamide | Yes (IC50 = 12 µM) | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzenesulfonamide, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, starting with sulfonylation of the amine precursor followed by alkylation or coupling reactions. For example, highlights the use of recrystallization or chromatography (e.g., silica gel) for purification. Reaction conditions (temperature, inert atmosphere) must be tightly controlled to avoid side products . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to validate structural integrity and absence of impurities .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., dimethylamino and fluorophenyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) .

- X-ray Crystallography : If crystalline forms are isolated, this determines 3D structure and hydrogen-bonding networks, as seen in analogous sulfonamide derivatives .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- Methodology : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO or aqueous buffers), while the fluorinated benzene ring contributes to lipophilicity. Stability is assessed via accelerated degradation studies under varying pH and temperature conditions. Analytical HPLC tracks decomposition products over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodology : Contradictions may arise from differences in assay conditions (e.g., cell lines, protein concentrations). To address this:

- Standardize Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and control for variables like incubation time and buffer composition.

- Cross-Validate with Structural Analogs : Compare activity with related compounds (e.g., lists analogs with modified fluorophenyl or dimethylamino groups) to identify critical pharmacophores .

- Dose-Response Curves : Ensure IC50/EC50 values are calculated across a wide concentration range (e.g., 0.1–100 µM) to capture full activity profiles .

Q. What computational strategies are effective in predicting the compound’s target interactions?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets such as acetylcholinesterase (see for similar sulfonamides targeting enzymes) .

- Molecular Dynamics Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to evaluate interactions with hydrophobic pockets or polar residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from to predict optimization strategies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., dimethylamino demethylation). Introduce steric hindrance or fluorine substituents to block oxidation .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify sulfonamide substituents to reduce binding .

- Bioavailability : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility, as described for structurally related sulfonamides in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.